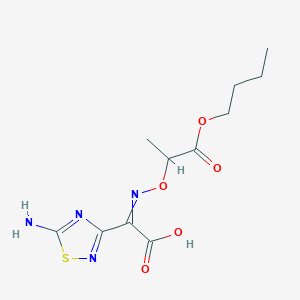

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid

Description

Properties

IUPAC Name |

2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5S/c1-3-4-5-19-10(18)6(2)20-14-7(9(16)17)8-13-11(12)21-15-8/h6H,3-5H2,1-2H3,(H,16,17)(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJZQUOXCNYJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)ON=C(C1=NSC(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76028-96-1 | |

| Record name | (2Z)-(5-amino-1,2,4-thiadiazol-3-yl){[(1-tert-butoxy-2-methyl-1-oxopropan-2-yl)oxy]imino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Molecular Architecture

The compound belongs to the thiadiazolyl-oximinoacetic acid family, characterized by a 1,2,4-thiadiazole ring linked to an oximinoacetic acid moiety. Its molecular formula is C₁₁H₁₆N₄O₅S (molecular weight: 316.34 g/mol). The Z-configuration of the oxime group (confirmed via X-ray crystallography in related compounds) is critical for bioactivity. The structure includes:

Role in Pharmaceutical Synthesis

This compound serves as a key intermediate in synthesizing ceftolozane sulfate, a β-lactam antibiotic effective against multidrug-resistant Pseudomonas aeruginosa. The carboxylic acid group undergoes activation to form reactive intermediates (e.g., mesylates or acid chlorides), enabling conjugation with 7-aminocephem nuclei.

Synthesis Methodologies

Reaction Conditions

Mechanism

The reaction proceeds via nucleophilic acyl substitution:

Yield Optimization

-

Particle Size of K₂CO₃ : ≤50 µm particles increase surface area, achieving 92–95% conversion.

-

Stoichiometry : Excess methanesulfonyl chloride (1.5 eq) reduces side products.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| K₂CO₃ Particle Size | ≤50 µm | +15% |

| Reaction Temperature | 0–5°C | +10% |

| Solvent Polarity | DMA (ε=37.8) | +20% |

Protocol

Advantages and Limitations

-

Advantages : Faster reaction kinetics, higher electrophilicity of the resultant acid chloride.

-

Limitations : Requires strict moisture control; side reactions with DMF may form Vilsmeier-Haack complexes.

Catalytic and Solvent Effects

Catalyst Screening

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) has been explored as a green catalyst in analogous thiadiazole syntheses, reducing reaction times by 30% compared to traditional bases. However, its efficacy in this specific reaction remains underexplored.

Solvent Polarity

Polar aprotic solvents (DMA, DMF) stabilize the transition state during activation:

| Solvent | Dielectric Constant (ε) | Conversion Efficiency |

|---|---|---|

| DMA | 37.8 | 95% |

| DMF | 36.7 | 89% |

| THF | 7.5 | 45% |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥99% purity when using DMA as the solvent.

Challenges in Industrial Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.

Reduction: Reduction reactions might target the oxyimino group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-thiadiazole have been shown to possess significant activity against various bacterial strains. The incorporation of the amino group in the structure of this compound enhances its interaction with bacterial enzymes, potentially leading to inhibition of growth.

Case Study : A study demonstrated that related thiadiazole derivatives displayed broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin. This suggests that 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid could serve as a template for developing new antimicrobial agents .

Agricultural Applications

The compound's structural features may also contribute to its effectiveness as an herbicide or pesticide. The ability to inhibit specific enzymatic pathways in plants can lead to selective herbicidal activity.

Research Insights : Studies on similar compounds have shown that modifications in the thiadiazole structure can enhance herbicidal properties. This could lead to the development of safer and more effective agrochemicals that minimize environmental impact while maximizing crop yield .

Biochemical Probes

The compound's ability to interact with biological systems makes it a candidate for use as a biochemical probe in research settings. Its potential to selectively bind to specific targets within cells can facilitate studies on metabolic pathways and disease mechanisms.

Application Example : In vitro studies have indicated that related compounds can effectively inhibit key enzymes involved in metabolic processes. This could pave the way for utilizing this compound as a tool for investigating metabolic disorders .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[[1-(butoxycarbonyl)-1-methylethoxy]imino]acetic acid

- CAS No.: 76028-96-1

- Molecular Formula : C₁₁H₁₆N₄O₅S

- Molecular Weight : 316.33 g/mol

- Structural Features: A 1,2,4-thiadiazole core with a 5-amino substituent. A (Z)-configured oxyimino group linked to a tert-butoxycarbonyl-protected propionyloxy moiety. A carboxylic acid group critical for β-lactam antibiotic side-chain activity .

Pharmaceutical Role :

This compound serves as the acyl side chain of fourth-generation cephalosporins, such as cefozopran , enhancing β-lactamase stability and Gram-negative bacterial coverage. Its Z-isomer configuration is essential for antimicrobial efficacy, as E-isomers lack activity .

Synthesis :

Key steps include:

Oximation and Alkylation: Starting from cyanoacetamide derivatives to introduce the oxyimino group.

Cyclization : Reaction with potassium thiocyanate to form the 1,2,4-thiadiazole ring.

Hydrolysis : Base-mediated cleavage to yield the carboxylic acid functionality .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(alkoxyimino)acetic acids. Key analogues include:

Research Findings and Industrial Relevance

Key Research Insights

- Stereochemical Control : Methods to favor Z-isomer formation include low-temperature cyclization and chiral catalysts, critical for industrial scalability .

- Regulatory Status: Compounds like the methoxyimino derivative are listed under REACH regulations (1–10 tonnes/year), emphasizing environmental and safety protocols .

Biological Activity

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-1-oxopropan-2-yl)oxyiminoacetic acid, commonly referred to as compound 76028-96-1, is a synthetic derivative of the thiadiazole family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Information

The molecular formula of this compound is , with a molecular weight of approximately 330.36 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, and an oxyiminoacetic acid moiety that enhances its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The presence of the 5-amino group in the thiadiazole structure is crucial for enhancing this activity. Studies have shown that related thiadiazole derivatives can inhibit a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds with similar scaffolds have demonstrated zones of inhibition ranging from 15 to 19 mm against these pathogens .

| Microorganism | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|

| E. coli | 18 | 500 |

| S. aureus | 17 | 500 |

| Salmonella typhi | 19 | 500 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that the cytostatic properties of compounds containing the 1,3,4-thiadiazole ring can inhibit cancer cell proliferation. For example, derivatives similar to compound 76028-96-1 have been tested against various cancer cell lines, exhibiting promising results in inhibiting tumor growth .

Case Study:

In one study, a series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the amino group significantly influenced the anticancer activity, with some derivatives achieving IC50 values in the low micromolar range .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular metabolic pathways due to its structural resemblance to natural substrates involved in these processes .

Toxicity and Safety Profile

While many thiadiazole derivatives show promising biological activities, their safety profiles are critical for therapeutic use. Preliminary toxicity assessments indicate that some derivatives may exhibit mutagenic or genotoxic properties; thus, further studies are necessary to evaluate the safety and efficacy of compound 76028-96-1 in clinical settings .

Q & A

Q. What accelerated stability testing protocols are recommended for this compound under varying pH conditions?

- Methodology : Conduct forced degradation studies at 40°C/75% RH over 4 weeks, with pH buffers (1–13). Monitor degradation via UPLC-PDA for hydrolytic cleavage of the thiadiazole or oxyimino groups. Kinetic modeling (Arrhenius plots) predicts shelf-life, while solid-state stability is assessed using XRPD to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.